What are the chemical properties of Boc-Asp-NH2?
What are the chemical properties of Boc-Asp-NH2?
An In-depth Technical Guide to Boc-Asp-NH2
Introduction
N-α-tert-butyloxycarbonyl-L-asparagine, commonly abbreviated as Boc-Asp-NH2, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.[1][2][3] As a derivative of the naturally occurring amino acid L-aspartic acid, it features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino terminus. This strategic protection prevents unwanted reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[4] The presence of the C-terminal amide (isoasparagine) makes it a specific building block for introducing a C-terminally amidated aspartic acid residue into a peptide sequence. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-Asp-NH2 for researchers and professionals in drug development and biochemical sciences.
Chemical and Physical Properties
Boc-Asp-NH2 is a white to off-white solid compound. Its core structure consists of an L-aspartic acid backbone where the alpha-amino group is protected by a bulky Boc group. This protection is stable under various conditions but can be readily removed using mild acids, a cornerstone of its utility in Boc-based synthetic strategies.
Identifiers and Molecular Characteristics
The fundamental identifiers and molecular properties of Boc-Asp-NH2 are summarized below, providing a clear reference for substance identification and characterization.
| Property | Value | Reference |
| IUPAC Name | (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
| Synonyms | Boc-L-aspartic acid 1-amide, Boc-L-isoasparagine | |
| CAS Number | 74244-17-0 | |
| Molecular Formula | C₉H₁₆N₂O₅ | |
| Molecular Weight | 232.23 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(N)=O | |
| InChI Key | VKCARTLEXJLJBZ-YFKPBYRVSA-N |
Physicochemical Data
Quantitative physicochemical data are essential for experimental design, including reaction setup, purification, and storage.
| Parameter | Value | Conditions | Reference |
| Melting Point | 150-154 °C | Not specified | |
| Optical Activity | [α] = -29 ± 2° | c = 1% in DMF, 20°C, D-line | |
| Purity (Assay) | ≥98.0% | Thin Layer Chromatography (TLC) | |
| XLogP3 | -0.4 | Computed | |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | Powder form | |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) | In solution |
Synthesis and Purification
The synthesis of Boc-Asp-NH2 is a multi-step process that begins with the protection of L-aspartic acid. The general strategy involves first protecting the alpha-amino group and then amidating the alpha-carboxyl group.
Caption: Synthesis pathway of Boc-Asp-NH2.
Experimental Protocol: Synthesis of Boc-Asp-NH2
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Protection Step: L-aspartic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). The pH is adjusted to be basic to deprotonate the amino group. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction proceeds for several hours at room temperature.
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Amidation Step: The resulting Boc-Asp-OH is activated at its alpha-carboxyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in a solvent such as DMF. An ammonia source, like ammonium hydroxide or bubbling ammonia gas, is then introduced to form the primary amide.
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Purification: The crude product is typically purified via crystallization from a suitable solvent system or by column chromatography to yield pure Boc-Asp-NH2. Purity is confirmed by techniques such as TLC, HPLC, and NMR spectroscopy.
Role in Peptide Synthesis
Boc-Asp-NH2 is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the addition of the next amino acid in the sequence.
Caption: Workflow for incorporating Boc-Asp-NH2 in SPPS.
Experimental Protocol: Boc Deprotection in SPPS
This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.
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Materials:
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Peptide-resin with N-terminal Boc protection
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Dichloromethane (DCM), peptide synthesis grade
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Trifluoroacetic acid (TFA)
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Deprotection solution: 50% TFA in DCM (v/v)
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Isopropyl alcohol (IPA)
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Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM
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Procedure:
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Swelling: The peptide-resin is first swollen in DCM within a reaction vessel.
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Pre-wash: The resin is treated with the 50% TFA/DCM solution for approximately 5 minutes and the solution is drained.
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Deprotection: A fresh solution of 50% TFA/DCM is added, and the mixture is agitated for 15-25 minutes to ensure complete cleavage of the Boc group.
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Washing: The resin is thoroughly washed multiple times with DCM and then IPA to remove residual TFA and the cleaved t-butyl carbocation.
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Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized by washing with the DIEA/DCM solution, regenerating the free amine for the next coupling step.
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Biological Activity
Currently, Boc-Asp-NH2 is not known to possess specific, direct biological activity or to be an endpoint therapeutic agent. Its primary significance lies in its role as a synthetic intermediate. While amino acid derivatives, in general, are explored for various physiological effects, the function of Boc-Asp-NH2 is confined to its utility in the chemical synthesis of peptides. Some complex peptide derivatives incorporating this moiety, such as Boc-Trp-Orn(Z)-Asp-NH2, have been investigated as cholecystokinin (CCK) antagonists, but the activity arises from the final peptide structure, not from the Boc-Asp-NH2 building block itself.
